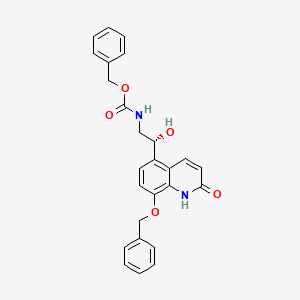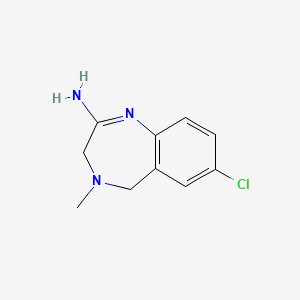
benzyl (R)-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-hydroxyethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bencil ®-(2-(8-(benciloxi)-2-oxo-1,2-dihidroquinolin-5-il)-2-hidroxietil)carbamato es un complejo compuesto orgánico que pertenece a la clase de los carbamatos. Los carbamatos se utilizan ampliamente en la síntesis orgánica debido a su estabilidad y versatilidad. Este compuesto presenta un núcleo de quinolina, que es un compuesto orgánico aromático heterocíclico, y un grupo benciloxi, que es un éter bencílico. La presencia de estos grupos funcionales hace que este compuesto sea interesante para diversas aplicaciones químicas y biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de bencil ®-(2-(8-(benciloxi)-2-oxo-1,2-dihidroquinolin-5-il)-2-hidroxietil)carbamato normalmente implica varios pasos:
Formación del núcleo de quinolina: El núcleo de quinolina se puede sintetizar mediante la síntesis de Skraup, que implica la condensación de anilina con glicerol en presencia de ácido sulfúrico y un agente oxidante como el nitrobenceno.
Introducción del grupo benciloxi: El grupo benciloxi se puede introducir mediante una síntesis de éter de Williamson, donde el cloruro de bencilo reacciona con un derivado de fenol en presencia de una base como el hidróxido de sodio.
Formación de carbamato: El paso final implica la formación del grupo carbamato. Esto se puede lograr haciendo reaccionar el derivado de quinolina con cloroformiato de bencilo en presencia de una base como la trietilamina.
Métodos de producción industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, los pasos de purificación, como la recristalización y la cromatografía, se optimizan para garantizar la alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo benciloxi, lo que lleva a la formación de derivados de benzaldehído.
Reducción: Las reacciones de reducción pueden dirigirse al núcleo de quinolina, convirtiéndolo en derivados de dihidroquinolina.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo carbamato, donde el grupo bencilo puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden utilizar en presencia de una base como el hidruro de sodio.
Productos principales
Oxidación: Derivados de benzaldehído.
Reducción: Derivados de dihidroquinolina.
Sustitución: Varios carbamatos sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Bencil ®-(2-(8-(benciloxi)-2-oxo-1,2-dihidroquinolin-5-il)-2-hidroxietil)carbamato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de la inhibición enzimática, particularmente aquellos que involucran enzimas sensibles al carbamato.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del bencil ®-(2-(8-(benciloxi)-2-oxo-1,2-dihidroquinolin-5-il)-2-hidroxietil)carbamato implica su interacción con objetivos moleculares específicos. El grupo carbamato puede formar enlaces covalentes con los sitios activos de las enzimas, lo que lleva a la inhibición. Esto es particularmente relevante en la inhibición de enzimas como la acetilcolinesterasa, donde el grupo carbamato forma un intermedio estable, evitando que la enzima funcione correctamente.
Comparación Con Compuestos Similares
Compuestos similares
Carbamato de bencilo: Un carbamato más simple con reactividad similar pero que carece del núcleo de quinolina.
Carbamato de terc-butilo: Otro carbamato utilizado como grupo protector en la síntesis orgánica.
Carbamato de fenilo: Estructura similar, pero con un grupo fenilo en lugar de un grupo benciloxi.
Singularidad
La singularidad del bencil ®-(2-(8-(benciloxi)-2-oxo-1,2-dihidroquinolin-5-il)-2-hidroxietil)carbamato radica en su estructura compleja, que combina un núcleo de quinolina con un grupo benciloxi y una funcionalidad de carbamato. Esta combinación proporciona un conjunto único de propiedades químicas y reactividad, lo que lo hace valioso para aplicaciones especializadas en investigación e industria.
Propiedades
Fórmula molecular |
C26H24N2O5 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
benzyl N-[(2R)-2-hydroxy-2-(2-oxo-8-phenylmethoxy-1H-quinolin-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C26H24N2O5/c29-22(15-27-26(31)33-17-19-9-5-2-6-10-19)20-11-13-23(25-21(20)12-14-24(30)28-25)32-16-18-7-3-1-4-8-18/h1-14,22,29H,15-17H2,(H,27,31)(H,28,30)/t22-/m0/s1 |
Clave InChI |
JYKHOOVUCGTXQO-QFIPXVFZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)[C@H](CNC(=O)OCC4=CC=CC=C4)O)C=CC(=O)N3 |
SMILES canónico |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(CNC(=O)OCC4=CC=CC=C4)O)C=CC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B11827371.png)



![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)

![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11827412.png)



![Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate](/img/structure/B11827434.png)


